トリエライジン

概要

説明

Trielaidin is a unique, natural, and highly effective compound that has been used in traditional Chinese medicine for centuries. It is derived from the root of the Chinese herb Trielae radix, and has been used to treat a variety of ailments, including pain, fever, and inflammation. In recent years, trielaidin has gained considerable attention due to its potential therapeutic applications in the field of scientific research.

科学的研究の応用

食品産業と健康研究

トリエライジンは、マーガリンなどの多くの精製脂肪材料に見られるトランス脂肪酸 (TFA) の一種です . TFAは、冠動脈性心臓病やその他の健康問題のリスク増加に関連付けられています . したがって、トリエライジンの研究は、食品産業と健康分野の産業用途と研究目的の両方にとって非常に重要です .

トランス脂肪酸の検出方法

トリエライジンは、TFAの検出方法の開発に使用されています。 ある研究では、ラマン分光法と化学計量的手法を用いて、13種類の食用油におけるTFAの迅速かつ前処理不要な定量化アプローチを開発しました . 市販の油には、0~0.397% (w/w) のトリエライジンが含まれていました .

熱誘導によるトランス脂肪酸の形成

さまざまな油におけるTFAの濃度は、1640~1680 cm −1の領域におけるラマン分光の特徴(C=C伸縮モードに特徴的)に基づいてよく予測でき、残差予測偏差 (RPD) は4.639になります . このアプローチは、定量化に高い感度を示し、さまざまな種類の食用油に添加されたTFAとその初期レベルを組み合わせて、うまく定量化することができます .

メタボロミクス

メタボロミクスの成熟により、脂質の異性体同一性がその生物学的役割にとってどれほど重要であるかについて、より深い理解が得られました . 脂質異性体の完全な特性評価は、迅速かつ効果的な分析ツールの不足により妨げられてきました . トリエライジンは、脂質異性体として、この分野で重要な役割を果たしています<a aria-label="3: Full characterization of the lipid isomerism has been thwarted by the paucity of rapid and effective analytical tools3" data-citationid="1c2825e2-823e-9f0d-1e7a-055356c1be64-32" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s13361-017-1675-2" target="_blank

Safety and Hazards

作用機序

Target of Action

Trielaidin, a type of trans fatty acid (TFA), is primarily found in hydrogenated oils and is formed during the partial hydrogenation process or thermal refining process of unsaturated fats . The primary targets of trielaidin are the unsaturated fats present in these oils .

Mode of Action

Trielaidin interacts with its targets by integrating into the structure of unsaturated fats. Unlike cis fatty acids, trans fatty acids like trielaidin are solid at room temperature, with carbon atoms adjacent to their double bonds on opposite sides. This forms a linear spatial conformation similar to that of saturated fatty acids .

Biochemical Pathways

The biochemical pathways affected by trielaidin are primarily related to the metabolism of fats. Natural fatty acids have almost no trans structure except those from ruminant animals formed in their intestine by the enzymatic biochemical hydrogenation of the cis unsaturated fatty acids . The introduction of trielaidin, a trans fatty acid, can disrupt these natural processes.

Result of Action

The molecular and cellular effects of trielaidin’s action are primarily related to its impact on heart health. Trans fatty acids, including trielaidin, have been linked to increased risks of coronary heart disease and other health problems .

Action Environment

The action of trielaidin can be influenced by environmental factors such as temperature. For instance, the concentration of TFAs, including trielaidin, in various oils can increase sharply when the oils are heated at 169–250 °C for 10 minutes .

生化学分析

Biochemical Properties

Trielaidin, as a biochemical reagent, can be used as a biological material or organic compound for life science related research

Molecular Mechanism

It is known that the difference between Trielaidin and other similar compounds lies in the spatial conformation of the three double bonds

Temporal Effects in Laboratory Settings

In laboratory settings, the concentration of TFAs, including Trielaidin, in various oils can be well-predicted based on the Raman spectral features . The concentration of TFAs increased sharply when the oils were heated at 169–250 °C for 10 min . This indicates that the effects of Trielaidin may change over time under certain conditions.

特性

IUPAC Name |

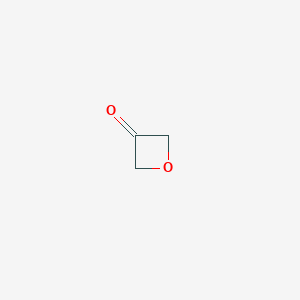

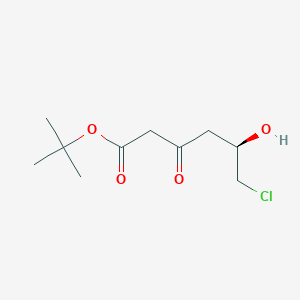

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYFQTYBJUILEZ-WUOFIQDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318457 | |

| Record name | Trielaidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-39-3 | |

| Record name | Trielaidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trielaidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trielaidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-propanetriyl tris[(E)-9-octadecenoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/352S6U20HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trielaidin?

A: Trielaidin (EEE), formally known as 1,2,3-tri(trans-9-octadecenoyl)glycerol, has a molecular formula of C57H104O6 and a molecular weight of 885.45 g/mol. []

Q2: How does the structure of trielaidin differ from triolein?

A: Both trielaidin and triolein are triglycerides composed of three 18-carbon fatty acids attached to a glycerol backbone. The key difference lies in the configuration of the double bond in the fatty acid chains. Trielaidin consists of three elaidic acid units, which possess a trans double bond, giving the molecule a straighter shape. In contrast, triolein is comprised of oleic acid units with a cis double bond, resulting in a bent shape. This structural difference significantly influences the physical properties and metabolic fate of these triglycerides. [, , , , ]

Q3: What are the polymorphic forms of trielaidin and how do they affect its properties?

A: Trielaidin exhibits polymorphism, meaning it can exist in different crystalline forms at various temperatures. The most stable form is the β-form, characterized by a trilayered structure. A metastable α-form, exhibiting a bilayered structure, can also be obtained. These polymorphic forms influence the melting point, crystallization behavior, and functionality of trielaidin in food products. [, , , , ]

Q4: How does the presence of sorbitan tristearate affect the thermal and structural properties of trielaidin?

A: Sorbitan tristearate (STS) interacts with trielaidin in a eutectic manner, meaning their mixture has a lower melting point than either pure compound. The addition of STS influences the crystalline transitions of trielaidin, particularly the α to β′ transformation, by altering the packing arrangement of molecules. []

Q5: How does the absorption of trielaidin compare to triolein in rats?

A: Studies in rats have shown that the intestinal absorption of trielaidin is comparable to that of triolein. Both triglycerides are efficiently absorbed and transported into the lymph, with no significant differences observed in lymphatic output or gut wall recovery. This suggests that the difference in double bond configuration does not significantly impact their uptake by the intestines. [, ]

Q6: Does the consumption of trielaidin influence cholesterol absorption and transport?

A: Studies in rats have shown that consuming trielaidin does not significantly alter the absorption or transport of cholesterol compared to triolein. This suggests that the observed differences in serum cholesterol levels between trielaidin and other triglycerides are not primarily due to differences in intestinal cholesterol handling. []

Q7: What is the impact of dietary trielaidin on the fatty acid composition of various tissues in rats?

A: Dietary trielaidin leads to the incorporation of elaidic acid, the trans fatty acid constituent of trielaidin, into various tissues of rats. This incorporation has been observed in the liver, plasma lipids, heart, and kidney mitochondria. The extent and rate of incorporation vary depending on the specific lipid fraction, tissue, and duration of trielaidin consumption. [, , , , , , ]

Q8: How can the trans fatty acid content in foods be determined using trielaidin as a standard?

A: Infrared (IR) spectroscopy is a common method for determining trans fatty acid content in foods. Trielaidin, with its well-defined trans double bond, serves as a standard for calibration. By measuring the absorbance at a specific wavelength (10.36 μm or 965.25/cm) associated with trans double bond vibrations, the trans fatty acid content can be quantified in various food products. [, , ]

Q9: What are the limitations of using IR spectroscopy for trans fat analysis and how can they be addressed?

A: While IR spectroscopy is a rapid and convenient method, it can be limited by underlying triacylglycerol absorptions interfering with the trans measurement region. Spectral reconstitution (SR) techniques coupled with two-dimensional correlation spectroscopy have been proposed to correct for these interferences, enhancing the sensitivity and accuracy of trans fat analysis using FTIR. []

Q10: Can portable MIR spectrometers be used to determine trans fatty acid content in food products?

A: Yes, portable mid-infrared (MIR) spectrometers coupled with attenuated total reflection (ATR) technology can be used for rapid and accurate trans-fat analysis in food products. This approach requires fat extraction from the food matrix, followed by spectral acquisition and analysis using predictive models. []

Q11: How can interesterification be used to study the polymorphism of trielaidin and other triglycerides?

A: Interesterification allows for the creation of well-defined triglyceride mixtures with controlled compositions. This technique is valuable for studying the polymorphic behavior of trielaidin in mixtures with other triglycerides like triolein and tristearin. By analyzing the diffraction patterns and thermal transitions, researchers can gain insights into the miscibility and interactions of different triglycerides in the solid state. [, ]

Q12: How can computational chemistry contribute to the understanding of trielaidin's properties and behavior?

A: Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to study the conformational space, electronic structure, and interactions of trielaidin. These methods can provide insights into the molecular basis of trielaidin's physical properties, polymorphic behavior, and interactions with other molecules. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。